molecular formula C15H12N4O6 B3821198 N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide

N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide

Cat. No.: B3821198
M. Wt: 344.28 g/mol
InChI Key: JYAQOHVPHGZKHH-UHFFFAOYSA-N
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Description

N-[4-(Acetylamino)phenyl]-3,5-dinitrobenzamide is a synthetic benzamide derivative of interest in medicinal chemistry and antimicrobial research. This compound, with a molecular formula of C15H12N4O6 and a molecular weight of 344.28 g/mol, is supplied as a high-purity material for research purposes . This chemical scaffold is a subject of investigation in infectious disease research. Structural analogues, specifically N-benzyl 3,5-dinitrobenzamides , have been identified as potent antitubercular agents, demonstrating excellent in vitro activity against drug-sensitive and multidrug-resistant strains of Mycobacterium tuberculosis . These related compounds are known to inhibit the bacterial enzyme DprE1, a validated target for tuberculosis drug discovery, which is critical for bacterial cell wall synthesis . Furthermore, benzamide derivatives have been explored as ligands and irreversible inhibitors for various protein receptors, indicating their utility in biochemical assay development and receptor characterization studies . Researchers value this compound for designing and synthesizing new chemical entities to explore structure-activity relationships (SAR). Handling Disclaimer: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Please refer to the Safety Data Sheet (SDS) before use.

Properties

IUPAC Name

N-(4-acetamidophenyl)-3,5-dinitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N4O6/c1-9(20)16-11-2-4-12(5-3-11)17-15(21)10-6-13(18(22)23)8-14(7-10)19(24)25/h2-8H,1H3,(H,16,20)(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYAQOHVPHGZKHH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC(=CC(=C2)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

7.9 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49642565
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide typically involves a multi-step process. One common method starts with the nitration of aniline to produce 3,5-dinitroaniline. This intermediate is then acetylated to form N-[4-(acetylamino)phenyl]-3,5-dinitroaniline. Finally, the amine group is converted to the benzamide through a reaction with benzoyl chloride under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The acetylamino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophiles such as hydroxide ions or amines under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of N-[4-(amino)phenyl]-3,5-dinitrobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide involves its interaction with specific molecular targets. The nitro groups can participate in redox reactions, while the acetylamino group can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide with key analogs:

Compound Name Key Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Reference
This compound 3,5-dinitrobenzamide + 4-acetylamino phenyl C₁₅H₁₂N₄O₅ 344.3 (calculated) Hypothesized: Drug development, enzyme inhibition N/A
3,5-Dinitro-N-(4-nitrophenyl)benzamide () 3,5-dinitrobenzamide + 4-nitro phenyl C₁₃H₈N₄O₆ 340.2 Pharmaceutical applications (crystal structure studied)
N-(2-chloro-5-(trifluoromethyl)phenyl)-3,5-dinitrobenzamide () 3,5-dinitrobenzamide + 2-chloro-5-CF₃ phenyl C₁₄H₈ClF₃N₃O₄ 389.7 Insecticidal activity (LC₅₀: 1940 nM for larvae)
N-[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]-3,5-dinitrobenzamide () 3,5-dinitrobenzamide + thiadiazole-sulfamoyl C₁₇H₁₄N₆O₇S₂ 478.5 High topological polar surface area (229 Ų)
Key Observations:

Electron-Withdrawing Groups : All compounds share a 3,5-dinitrobenzamide core, which enhances electrophilicity and reactivity. The nitro groups facilitate interactions with biological targets (e.g., enzyme active sites) .

Chloro/Trifluoromethyl Analogs: Halogen and CF₃ groups increase lipophilicity, enhancing membrane permeability but reducing aqueous solubility . Thiadiazole-Sulfamoyl Derivatives: The thiadiazole ring may confer antimicrobial or anticancer activity, as seen in other sulfonamide-based drugs .

Physicochemical Properties

Property This compound 3,5-Dinitro-N-(4-nitrophenyl)benzamide N-(2-chloro-5-CF₃-phenyl)-3,5-dinitrobenzamide
LogP (Predicted) ~2.5 (moderate lipophilicity) 2.1 3.8
Hydrogen Bond Donors 2 (amide NH, acetylamino NH) 1 (amide NH) 1 (amide NH)
Solubility Moderate (polar acetylamino group) Low (non-polar nitro groups) Very low (CF₃ and Cl groups)
Implications:
  • The acetylamino group in this compound balances lipophilicity and solubility, making it more drug-like than purely nitro-substituted analogs.

Biological Activity

Overview

N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide is an organic compound characterized by the presence of acetylamino and dinitrobenzamide functional groups. Its complex structure allows for a variety of chemical reactions and potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

  • Molecular Formula : C10_{10}H9_{9}N5_{5}O4_{4}
  • Molecular Weight : 251.21 g/mol
  • Structural Features :
    • Acetylamino group
    • Two nitro groups at the 3 and 5 positions of the benzene ring

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. The nitro groups can participate in redox reactions, while the acetylamino group can form hydrogen bonds with biological macromolecules. This dual functionality may affect various biochemical pathways, leading to its observed biological effects.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of dinitrobenzamide demonstrate effectiveness against various bacterial and fungal pathogens. A notable example includes the compound's low minimum inhibitory concentration (MIC) against Streptococcus mutans and Candida albicans, indicating its potential as an antimicrobial agent .

Anticancer Activity

The compound has been evaluated for its anticancer properties. In vitro studies revealed that derivatives like N-(4-aminocyclooctyl)-3,5-dinitrobenzamide showed promising results against cancer cell lines such as HeLa and MDA-MB-231. The IC50_{50} values for these compounds were reported to be as low as 10 nM, indicating potent cytotoxic effects against cancer cells .

Case Studies and Research Findings

  • Study on Antimicrobial Efficacy :
    • A study highlighted the antimicrobial activity of various dinitrobenzamide derivatives. The results showed that this compound exhibited significant activity against both gram-positive and gram-negative bacteria, with MIC values comparable to established antibiotics .
  • Anticancer Evaluation :
    • In another investigation, researchers synthesized several analogs of this compound and tested their effects on cancer cell proliferation. The findings indicated that certain modifications to the compound's structure enhanced its cytotoxicity against breast cancer cells .

Comparison with Similar Compounds

Compound NameAntimicrobial ActivityAnticancer Activity (IC50_{50})
This compoundModerate10 nM (HeLa)
N-[4-(aminocyclooctyl)-3,5-dinitrobenzamideHigh15 nM (MDA-MB-231)
N-[4-(amino)phenyl]-3,5-dinitrobenzamideLow20 nM (MCF-7)

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide, and how can reaction conditions be controlled to improve yield?

  • Methodology : The compound is synthesized via multi-step reactions. A common approach involves nitration of benzamide derivatives followed by acetylation. For example, nitro groups are introduced using mixed nitric-sulfuric acid under controlled temperatures (0–5°C), followed by acetylation of the amino group using acetic anhydride in anhydrous conditions . Key parameters include stoichiometric ratios of reagents, reaction time, and purification via column chromatography (silica gel, ethyl acetate/hexane eluent). Yield optimization may require adjusting catalyst concentrations (e.g., Pd/C for hydrogenation steps) .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm functional groups (e.g., acetyl at δ 2.1 ppm, aromatic protons at δ 7.5–8.5 ppm) .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., m/z 478.5 for C17_{17}H14_{14}N6_6O7_7S2_2) .
  • X-ray Crystallography : Single-crystal analysis determines bond angles and packing motifs, as demonstrated for analogous nitrobenzamides (e.g., CCDC 2032776) .

Q. How can researchers assess the purity and stability of this compound under varying storage conditions?

  • Methodology :

  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to monitor purity (>98% threshold).
  • Stability Studies : Conduct accelerated degradation tests (40°C/75% RH for 6 months) and analyze by TLC or LC-MS to detect hydrolysis or nitro-group reduction .

Advanced Research Questions

Q. What experimental designs are recommended to evaluate the electrochemical sensing applications of this compound?

  • Methodology : The compound’s nitro groups enable redox activity. Modify glassy carbon electrodes (GCE) with synthesized tribenzamides and silver nanoparticles (AgNPs) via drop-casting. Use cyclic voltammetry (CV) in 0.1 M PBS (pH 7.4) to detect Hg2+^{2+} ions. Validate with differential pulse voltammetry (DPV) and compare limits of detection (LOD) against control electrodes . Address signal interference by testing with competing ions (e.g., Pb2+^{2+}, Cd2+^{2+}) .

Q. How can enzyme inhibition assays be designed to study this compound’s potential as a kinase inhibitor?

  • Methodology :

  • Kinase Assays : Use recombinant kinases (e.g., EGFR, VEGFR) in a fluorescence-based ADP-Glo™ assay. Pre-incubate the compound (1–100 µM) with kinase and ATP, then measure residual activity. Calculate IC50_{50} using nonlinear regression .
  • Competitive Binding Studies : Perform surface plasmon resonance (SPR) to determine binding kinetics (kon_{on}/koff_{off}) and affinity (KD_D) .

Q. What computational strategies predict the binding interactions of this compound with biological targets?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina to model interactions with protein targets (e.g., PARP-1). Optimize the ligand structure with DFT calculations (B3LYP/6-31G*) to refine charge distribution .
  • MD Simulations : Run 100-ns simulations in GROMACS to assess stability of ligand-protein complexes (RMSD < 2.0 Å) .

Q. How should researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodology :

  • Comparative Replication : Repeat assays under identical conditions (e.g., cell lines, serum concentration). For example, discrepancies in IC50_{50} values against MCF-7 cells may arise from varying FBS percentages (5% vs. 10%) .
  • Meta-Analysis : Pool data from multiple studies (e.g., PubChem BioAssay) and apply statistical tests (ANOVA) to identify outliers .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide
Reactant of Route 2
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N-[4-(acetylamino)phenyl]-3,5-dinitrobenzamide

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